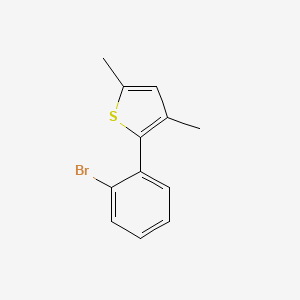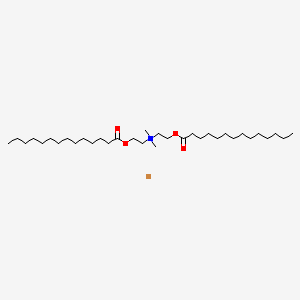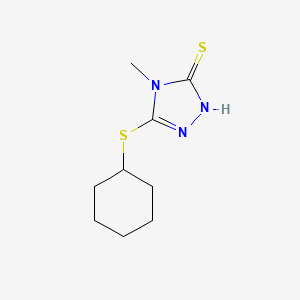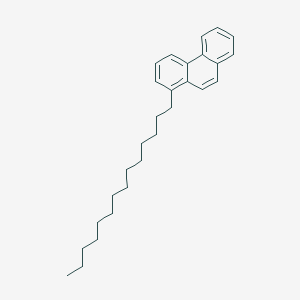
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to sulfur and oxygen atoms, forming a unique ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of a suitable phosphorus precursor with sulfur and an appropriate butylating agent. One common method is the reaction of phosphorus pentasulfide (P2S5) with butyl alcohol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and to ensure the purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques can further enhance the efficiency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of phosphorus and sulfur.
Reduction: Reduction reactions can lead to the formation of phosphines and thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphorus oxides and sulfur oxides.
Reduction: Phosphines and thiols.
Substitution: Various substituted phospholanes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione involves its interaction with molecular targets such as enzymes and cellular receptors. The compound can modulate the activity of these targets by forming covalent bonds or through non-covalent interactions. The specific pathways involved depend on the context of its application, such as its role as an antioxidant or as a modulator of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-oxide: Similar structure but with an oxygen atom instead of sulfur.
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-sulfide: Contains a sulfur atom in place of the oxygen atom.
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-selenide: Contains a selenium atom instead of sulfur.
Uniqueness
2-Butyl-1,3,2lambda~5~-oxathiaphospholane-2-thione is unique due to its specific ring structure and the presence of both sulfur and phosphorus atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
106887-50-7 |
|---|---|
Molekularformel |
C6H13OPS2 |
Molekulargewicht |
196.3 g/mol |
IUPAC-Name |
2-butyl-2-sulfanylidene-1,3,2λ5-oxathiaphospholane |
InChI |
InChI=1S/C6H13OPS2/c1-2-3-5-8(9)7-4-6-10-8/h2-6H2,1H3 |
InChI-Schlüssel |
XQSLVHVUPWENNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCP1(=S)OCCS1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(Oxan-2-yl)oxy]hept-2-enal](/img/structure/B14338732.png)
![3-Carbamoyl-1-[2-(hexyloxy)-2-oxoethyl]pyridin-1-ium chloride](/img/structure/B14338733.png)
![3-[4-(Acetyloxy)-3-methoxyphenyl]-3-oxopropyl acetate](/img/structure/B14338748.png)



![Methyl 4-[(1E)-3-(ethoxymethyl)-3-methyltriaz-1-en-1-yl]benzoate](/img/structure/B14338771.png)

![2-[(5E)-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid;N-methylmethanamine](/img/structure/B14338777.png)
![4-([1,1'-Biphenyl]-4-yl)-N,N-dimethylbut-3-en-1-amine](/img/structure/B14338784.png)

![2-Methoxy-1-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14338805.png)


